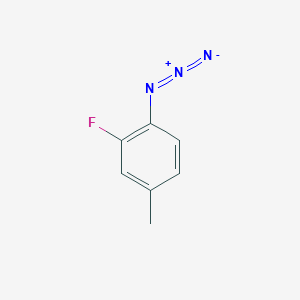

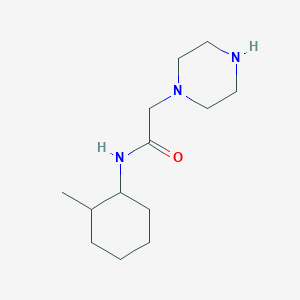

1-Azido-2-fluoro-4-methylbenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Azido-2-fluoro-4-methylbenzene involves various methods, including wet chemical routes and catalytic reactions. For instance, polymer-supported copper azide nanoparticles (CANP) have been used as a “catalyst-cum-reagent” for the azide-alkyne cycloaddition reaction, resulting in the construction of triazole molecules using substituted benzyl bromide and terminal alkynes . The choice of reactants and conditions influences the product formation.

Chemical Reactions Analysis

1-Azido-2-fluoro-4-methylbenzene can participate in various chemical reactions, including the copper-catalyzed 1,3-dipolar cycloaddition of azides and terminal alkynes. This reaction leads to the formation of 1,4-substituted triazole moieties, which find applications in pharmaceutical and material chemistry . Other metal catalysts, such as silver and gold, have also been explored for similar transformations.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

1-Azido-2-fluoro-4-methylbenzene: is utilized in the synthesis of various heterocyclic compounds. The azido group participates in cycloaddition reactions, such as [3+2] cycloaddition, to form five-membered or six-membered heterocycles . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.

Click Chemistry Applications

In the realm of click chemistry, this compound can act as an azide component. It undergoes reactions with alkynes to form triazoles, which are valuable in designing novel drugs and bioconjugates .

Organic Synthesis

The azido group in 1-Azido-2-fluoro-4-methylbenzene serves as a versatile handle in organic synthesis. It can be transformed into a variety of functional groups, such as amines, via reduction or Staudinger reactions, expanding the toolkit for synthetic chemists .

Material Science

Azides are known for their application in material science, particularly in the synthesis of polymers and coatings. The azido group can initiate polymerization or be incorporated into polymers for enhanced properties .

Fluorination Agent

The presence of a fluorine atom makes 1-Azido-2-fluoro-4-methylbenzene a potential agent for introducing fluorine into other molecules. Fluorination is crucial in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .

Energetic Materials

The azido group is associated with high-nitrogen compounds that release a significant amount of energy upon decomposition. This makes 1-Azido-2-fluoro-4-methylbenzene a candidate for the development of energetic materials .

Nanotechnology

In nanotechnology, 1-Azido-2-fluoro-4-methylbenzene can be used to modify the surface of nanoparticles. The azido group allows for subsequent functionalization through click chemistry, enabling the creation of targeted delivery systems .

Photolabile Protecting Groups

The azido group is photolabile, meaning it can be removed by light. This property is exploited in the development of photolabile protecting groups, which are used to protect sensitive functional groups during chemical synthesis until they are exposed to light .

Propiedades

IUPAC Name |

1-azido-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIVZTKTEDLFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-fluoro-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)

amine](/img/structure/B1461414.png)

amine](/img/structure/B1461416.png)

![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)

amine](/img/structure/B1461422.png)

![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)